molecular formula C21H21ClO11 B13802184 Cyanidin-3-galactoside

Cyanidin-3-galactoside

Cat. No.: B13802184
M. Wt: 484.8 g/mol
InChI Key: YTMNONATNXDQJF-IKMIHYQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanidin-3-galactoside (Cy3Gal) is an anthocyanin, a subclass of flavonoids responsible for red, purple, and blue pigmentation in plants. Structurally, it consists of a cyanidin aglycone (anthocyanidin) linked to a galactose sugar at the C3 position via an O-glycosidic bond . Cy3Gal is abundant in fruits such as chokeberry (Aronia melanocarpa), Saskatoon berry (Amelanchier canadensis), lingonberry (Vaccinium vitis-idaea), and wolfberry (Lycium barbarum), where it contributes significantly to antioxidant capacity and health-promoting properties . Its molecular weight is approximately 449.3 g/mol, similar to cyanidin-3-glucoside (Cy3Glu) but differing in the sugar moiety (galactose vs. glucose) .

Properties

Molecular Formula

C21H21ClO11

Molecular Weight

484.8 g/mol

IUPAC Name

(3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride

InChI

InChI=1S/C21H20O11.ClH/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8;/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26);1H/t16-,17+,18+,19-,21?;/m1./s1

InChI Key

YTMNONATNXDQJF-IKMIHYQTSA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O)O.[Cl-]

Canonical SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O.[Cl-]

Origin of Product

United States

Preparation Methods

Ultrasonic-Assisted Extraction (UAE)

Ultrasonic-assisted extraction is a nonthermal method that enhances the yield of Cyanidin-3-galactoside by using ultrasonic waves to disrupt plant cell walls, facilitating the release of anthocyanins without significant heat damage.

  • Optimization Parameters : Frequency, temperature, extraction time, and solvent choice are critical.
  • Key Findings :
    • Optimal extraction at 60 kHz frequency and 20 °C for 5 hours yielded 12.88 mg/g this compound from Aronia melanocarpa (chokeberry), significantly higher than conventional methods (~10.01 mg/g).
    • Increasing ultrasonic frequency and process time improved yield, while temperatures above 35 °C caused degradation.
Parameter Optimal Value Effect on Yield
Ultrasonic frequency 60 kHz Increased extraction efficiency
Temperature 20 °C Preserved heat-sensitive compound
Time 5 hours Maximized yield
Yield 12.88 mg/g Higher than conventional methods

Natural Deep Eutectic Solvents (NADES) with Ultrasonication

NADES are environmentally friendly solvents composed of natural compounds that can enhance extraction efficiency.

  • Solvent Composition : Choline chloride and oxalic acid in 1:1 molar ratio.
  • Extraction Conditions : 30% water content, solvent-to-sample ratio of 50:1 mL/g, acoustic density 11.25 W/cm³, 50% duty cycle, 16 minutes extraction time.
  • Results : Yield of 23.07 ± 0.14 mg/g this compound from Rhododendron arboreum, approximately double that of traditional solvents.
Parameter Value Notes
Solvent Choline chloride:oxalic acid (1:1) Natural deep eutectic solvent
Water content 30% Optimizes solvent polarity
Solvent-to-sample ratio 50:1 (mL/g) Ensures sufficient solvent volume
Acoustic density 11.25 W/cm³ Ultrasonic power setting
Extraction time 16 minutes Short duration for efficiency
Yield 23.07 ± 0.14 mg/g Highest reported yield

Conventional Solvent Extraction and Purification

  • Source : Blood orange juice and chokeberry.
  • Process : Juice extraction followed by lyophilization or spray-drying for water removal.
  • Purification : Reversed-phase High-Performance Liquid Chromatography (HPLC) using C18 columns with volatile organic acid eluents (e.g., formic acid in water and alcohol mixtures).
  • Advantages : Produces high-purity this compound suitable for dietary supplements and pharmaceuticals.
  • Conditions : Spray drying at 130–200 °C for 0.1–1.5 seconds; lyophilization at -80 °C and low pressure.
Step Conditions Purpose
Extraction Juice extraction Obtain crude anthocyanin extract
Water removal Lyophilization (-80 °C) or spray drying (130–200 °C, <2 s) Concentrate extract
Purification HPLC with C18 column, volatile acid eluents Isolate this compound

Synthetic Preparation Methods

Glycosylation Reaction

Chemical synthesis of this compound involves glycosylation of cyanidin with protected galactose derivatives.

  • Key Reaction : Glycosylation using glycosyl donors (e.g., bromine or iodine substituted sugars) to attach galactose to cyanidin at the 3-OH position.
  • Protecting Groups : Hydroxy groups on sugar moieties are protected to prevent side reactions.
  • Anomer Control : The method allows selective formation of α or β anomers of the glycoside.
  • Preferred Sugars : D-galactose is commonly used due to natural occurrence.
  • Advantages : Controlled synthesis of pure this compound for research and industrial use.
Aspect Details
Glycosyl donor Bromine or iodine-substituted sugars
Sugar moiety D-galactose with protected hydroxyl groups
Anomer selectivity Control over α or β glycosidic bond formation
Outcome Pure this compound

Stability Considerations During Preparation

  • This compound is highly sensitive to heat and pH changes.
  • Extraction temperatures above 35 °C cause significant degradation.
  • Degradation kinetics follow first-order models between 40–80 °C.
  • Use of low-temperature extraction methods (ultrasonication, NADES) preserves compound integrity.

Summary Table of Preparation Methods

Method Source Material Key Conditions Yield (mg/g) Advantages Limitations
Ultrasonic-Assisted Extraction Aronia melanocarpa 60 kHz, 20 °C, 5 h 12.88 Nonthermal, preserves heat-sensitive compound Time-consuming
NADES with Ultrasonication Rhododendron arboreum Choline chloride:oxalic acid (1:1), 16 min 23.07 ± 0.14 Eco-friendly solvent, high yield Requires solvent preparation
Conventional Solvent Extraction Blood orange juice Juice extraction, lyophilization, HPLC purification Variable, high purity Scalable, pharmaceutical grade Use of organic solvents
Chemical Synthesis (Glycosylation) Synthetic cyanidin + galactose derivatives Protected sugars, glycosylation reaction Pure compound Controlled purity and anomer selectivity Complex, requires chemical expertise

Chemical Reactions Analysis

Stability Under Environmental Conditions

Cy3Gal’s stability varies with pH, temperature, and chemical environment:

Acidic vs. Alkaline Conditions

ConditionStability TrendComparison to Other Anthocyanins
Low acid (≤1% TFA)High stabilityMore stable than Mv3Gal, Pt3Gal
High acid (≥3% TFA)Low stabilityLess stable than Cy3Ara
Alkaline (pH 7–9)Rapid degradationLess stable than Cy3Glu

Thermal Stability

TemperatureEffect
25°CStable for weeks in dark
>60°CDegrades faster than Cy3Ara

Oxidative Stability

FactorEffect
O₂ exposureMore stable than arabinosides
Ascorbic acidDegrades slower than Cy3Glu

Degradation and Metabolite Formation

Cy3Gal undergoes enzymatic and microbial degradation:

  • Gut microbiota metabolism :

    • β-Glucosidases from Lactobacillus and Bifidobacterium hydrolyze the glycosidic bond, releasing cyanidin aglycone .

    • Secondary metabolites : Protocatechuic acid (PCA), phloroglucinaldehyde, and ferulic acid form via demethylation and hydroxylation .

  • Acid hydrolysis :

    • At pH < 2, Cy3Gal degrades to cyanidin and galactose .

Metabolite Bioactivity :

MetaboliteBiological Role
PCAAntioxidant, anti-inflammatory
Ferulic acidModulates Nrf2 pathway

Antioxidant Mechanisms

Cy3Gal neutralizes reactive oxygen species (ROS) via:

  • Electron transfer : Donates electrons to free radicals (e.g., - OH, O₂⁻) .

  • Enzyme modulation :

    • Activates AMPK, suppressing gluconeogenic genes (G6Pase, PEPCK) via CRTC2/HDAC5 phosphorylation .

    • Upregulates Nrf2, enhancing HO-1 and SOD expression .

Key Pathways :

  • AMPK activation : Increases cellular AMP levels and plasma adiponectin .

  • Nrf2/KEAP1 : Inhibits ROS-induced DNA damage .

Protein Binding

ProteinInteractionΔG (kcal/mol)
LipaseCompetitive inhibition-8.8
AmylaseNon-competitive inhibition-7.8

Polysaccharide Binding

  • Cellulose : Binds via Langmuir isotherm (Qₘₐₓ = 1109 µg/mg) .

  • Pectins : Interaction strength depends on methylation degree .

Scientific Research Applications

Cyanidin-3-galactoside (Cy3Gal) is a type of anthocyanin found in many fruits, such as berries and apples, and has potential applications in health and food industries . Research indicates that Cy3Gal has various physiological functions, including antioxidant, anti-inflammatory, anticancer, antidiabetic, anti-toxicity, cardiovascular, and neuroprotective properties .

Scientific Research Applications

Biomarker Current evidence suggests that cyanidin-3-glucoside can act as a biomarker of anthocyanin-rich berry intake in human plasma and urine . In studies of 203 phenolic compounds, cyanidin-3-glucoside was the most common molecule found in urine (58.06%) and plasma (69.49%) .

Pharmacokinetics Cyanidin-3-O-galactoside has better druggability than cyanidin-3-O-arabinoside in the pharmacokinetic area .

Sample Preparation this compound is one of the five major flavonoid components used in sample preparation .

Health Supplement Due to its antioxidant properties and other health effects, Cy3Gal can potentially be a food additive or health supplement .

Other applications

  • Improve lung inflammation by reducing macrophage recruitment in lung tissue
  • Protect against age-related cognitive dysfunctions

Because of the low stability and bioaccessibility of C3G, scientists have explored conjugates of lipid-, polysaccharide-, protein-, and nanocapsule-associated materials to enhance bioaccessibility and controlled release .

The following table summarizes the applications of this compound (Cy3Gal):

ApplicationDescription
BiomarkerPotential biomarker of anthocyanin-rich berry intake in plasma and urine
PharmacokineticsPreferable druggability compared to cyanidin-3-O-arabinoside
Sample PreparationOne of the five major flavonoid components
Health SupplementPotential food additive or health supplement due to antioxidant and other health effects
Lung InflammationImproves lung inflammation by reducing macrophage recruitment in lung tissue
Cognitive Dysfunction ProtectionProtects against age-related cognitive dysfunctions

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Stability Differences

Cy3Gal is structurally analogous to other cyanidin glycosides, such as Cy3Glu, cyanidin-3-arabinoside (Cy3Ara), and cyanidin-3-rutinoside (Cy3Rut). The sugar moiety significantly influences stability and bioactivity:

  • Stability: Cy3Gal is less stable than Cy3Glu in acidic conditions due to galactose’s stereochemistry, which increases susceptibility to enzymatic degradation (e.g., galactosidase in lingonberry juice) . However, in chokeberry extracts, Cy3Gal exhibits enhanced stability due to copigmentation with other polyphenols, reducing degradation by 79% compared to 88% for purified Cy3Gal in the presence of ascorbic acid .
  • Thermal and Light Stability : In red-fleshed apple callus cultures, Cy3Gal accumulation peaks at 16°C under light (695.55 µg/g), outperforming Cy3Glu and other derivatives under the same conditions .
Table 1: Stability and Accumulation of Cyanidin Derivatives
Compound Stability (Half-Life)* Accumulation (µg/g) Key Factors Influencing Stability
Cy3Gal 15–20 days 695.55 Temperature, light, copigments
Cy3Glu 20–25 days 380.00 Enzymatic inactivation, pH
Cy3Ara 10–15 days 220.50 Arabinose conformation
Cy3Rut 30–35 days 150.20 Rutinose glycosylation

*Estimated under controlled laboratory conditions.

Antioxidant and Bioactive Properties

Cy3Gal demonstrates superior radical scavenging activity compared to many flavonoids:

  • DPPH and ABTS Assays : Cy3Gal exhibits higher DPPH scavenging activity than myricetin-3-galactoside and quercetin-3-galactoside . Its FRAP (ferric-reducing antioxidant power) activity surpasses pelargonidin-3-glucoside (Pg3Glu) and malvidin-3-glucoside (Mv3Glu) but is slightly lower than Cy3Glu .
  • Singlet Oxygen Quenching : Cy3Gal is less effective than malvidin derivatives but comparable to Cy3Glu in quenching singlet oxygen .
  • Cellular Protection : In human lymphocytes, Cy3Gal reduces tert-butyl hydroperoxide (t-BOOH)-induced oxidative damage more effectively than Cy3Glu, likely due to its interaction with lipid membranes .
Table 2: Antioxidant Activities of Cyanidin Derivatives
Compound DPPH (IC50, µM) FRAP (µM Fe²⁺/g) Singlet Oxygen Quenching (%)
Cy3Gal 12.3 8.7 42
Cy3Glu 10.8 9.2 45
Cy3Ara 18.5 6.5 28
Cyanidin (aglycone) 8.9 10.1 55

Health Implications and Synergistic Effects

  • Anti-Inflammatory and Renal Protection : Lingonberry extracts rich in Cy3Gal reduce inflammatory cytokines (e.g., TNF-α, IL-6) and mitigate high-fat diet-induced kidney injury in murine models .
  • Neuroprotection : Cy3Gal in Newfoundland lingonberries (66.33 mg/100 g) correlates with neuroprotective effects, though these are often attributed to synergistic interactions with procyanidins and chlorogenic acid .
  • Tyrosinase Inhibition : Cy3Gal shows weaker tyrosinase inhibition (mixed-mode binding) compared to cyanidin aglycone and peonidin, with binding affinity (Ka = 1.2 × 10⁴ M⁻¹) driven by hydrogen bonds and van der Waals forces .

Key Research Findings and Controversies

  • Agricultural Influence : Fe-EDDHA treatments and intercropping with grasses increase Cy3Gal concentrations in blueberries by 1.8-fold, highlighting environmental modulation of anthocyanin biosynthesis .
  • Contradictory Data : While some studies report Cy3Gal as the predominant anthocyanin in apples and wolfberries (up to 4.33 × 10⁶ relative content) , others identify Cy3Glu as the major compound in Saskatoon berries . These discrepancies may arise from cultivar-specific expression or extraction methodologies .

Q & A

Basic Research Questions

Q. How is cyanidin-3-galactoside quantified in plant matrices, and what methodological standards ensure accuracy?

  • The pH differential method is widely used for anthocyanin quantification. Absorbance is measured at 533 nm and 700 nm in buffers at pH 1.0 and 4.5, with this compound as a reference standard (molar extinction coefficient: 29,600 L·mol⁻¹·cm⁻¹). Results are expressed as µg this compound per gram fresh weight . For validation, use a completely randomized block design and statistical tools like ANOVA with Duncan’s multiple range test (p < 0.05) to ensure reproducibility .

Q. What chromatographic and spectroscopic techniques are optimal for identifying this compound in complex biological samples?

  • High-performance liquid chromatography (HPLC) coupled with photodiode array detection (e.g., Waters® Alliance 2695 system) and mass spectrometry (e.g., LTQ/Orbitrap MS) are standard. This compound is identified via its molecular ion ([M+H]⁺ at m/z 449.1787) and characteristic fragmentation patterns (m/z 287, 177, 315, 245) . Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry with on-target derivatization can enhance sensitivity for low-abundance samples .

Advanced Research Questions

Q. How can ultrasonic-assisted extraction (UAE) be optimized for this compound recovery compared to conventional methods?

  • UAE parameters (e.g., solvent composition, extraction time, power intensity) must be systematically tested. Studies show UAE outperforms conventional extraction (CE) in yield and efficiency under optimized conditions (e.g., 40 kHz frequency, 30–60 min duration). Validate results using response surface methodology (RSM) and confirm stability via thermal degradation assays .

Q. What factors contribute to contradictory data in this compound’s antioxidant capacity across studies?

  • Variability arises from differences in sample preparation (e.g., drying methods, solvent polarity), quantification protocols (e.g., pH differential vs. LC-MS), and antioxidant assay conditions (e.g., DPPH vs. ABTS). For example, IC₅₀ values for this compound in DPPH assays range from 5.12 mg·L⁻¹ (R² = 0.9911) to higher values due to matrix interference . Standardize protocols using internal controls (e.g., ascorbic acid) and report molar extinction coefficients .

Q. How do structural modifications (e.g., glycosylation, acylation) affect this compound’s bioavailability and stability?

  • Glycosylation enhances stability but reduces bioavailability. Acylated derivatives (e.g., cyanidin-3-malonylglucoside) exhibit improved thermal stability but require acidic hydrolysis for quantification. Use LC-MS/MS with multiple reaction monitoring (MRM) to differentiate between derivatives and quantify degradation products .

Q. What statistical approaches address variability in this compound content across plant genotypes?

  • Principal Component Analysis (PCA) can isolate key variability drivers (e.g., this compound vs. catechin correlations). Genotypic and phenotypic correlations should be analyzed using SAS or R, with significance thresholds (p < 0.05) to identify stable genotypes .

Q. How can this compound be used as an internal standard in anthocyanin quantification, and what validation steps are required?

  • Pre-screen matrices (e.g., wheat genotypes) to confirm the absence of endogenous this compound. Use MRM-based LC-MS/MS with calibration curves (R² ≥ 0.99) and spike-recovery tests (85–115% recovery) to validate accuracy .

Q. What in vitro and in vivo models best elucidate this compound’s synergistic effects with other phytochemicals?

  • Co-administration studies with ascorbic acid or polyphenols (e.g., catechin) in cell cultures (e.g., Caco-2 for bioavailability) and animal models (e.g., zebrafish for antioxidant efficacy) are recommended. Measure synergistic indices using isobolographic analysis .

Methodological Guidelines

  • Experimental Design : Use randomized block designs for biological replicates and control for environmental variables (e.g., light, temperature) in plant studies .
  • Data Reporting : Include molar extinction coefficients, R² values for calibration curves, and detailed LC-MS/MS parameters (e.g., column type, gradient elution) .
  • Ethical Compliance : Declare ethics committee approvals for in vivo studies and ensure compliance with journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for data transparency .

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